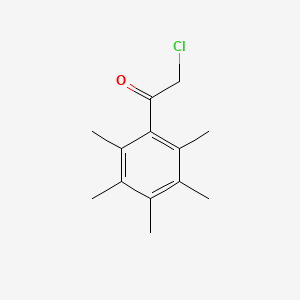

2-Chloro-1-(pentamethylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-1-(pentamethylphenyl)ethanone” is a chemical compound with the CAS Number: 57196-63-1 . It has a molecular weight of 224.73 and a molecular formula of C13H17ClO . It is typically stored at room temperature .

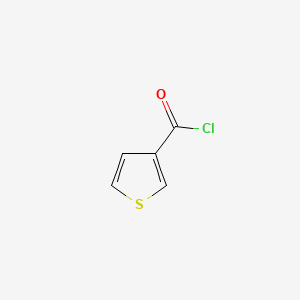

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(pentamethylphenyl)ethanone” consists of a pentamethylphenyl group attached to an ethanone group with a chlorine atom . The InChI code for this compound is 1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 .Physical And Chemical Properties Analysis

“2-Chloro-1-(pentamethylphenyl)ethanone” is a powder that is stored at room temperature . It has a melting point of 110-111 degrees Celsius .Applications De Recherche Scientifique

Proteomics Research

2-Chloro-1-(pentamethylphenyl)ethanone: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research due to its chemical stability and reactivity which can be beneficial in protein isolation and purification processes .

Organic Synthesis

In the field of organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its chlorinated ketone group is reactive and can undergo various chemical reactions, making it a valuable building block for synthesizing new compounds with potential applications in medicine, agriculture, and materials science .

Medicinal Chemistry

Researchers in medicinal chemistry may explore the use of 2-Chloro-1-(pentamethylphenyl)ethanone in the design and development of new pharmaceuticals. Its molecular structure could be modified to create new compounds with specific pharmacological properties .

Analytical Chemistry

Due to its distinct chemical properties, 2-Chloro-1-(pentamethylphenyl)ethanone can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry. This helps in the identification and quantification of substances within a sample .

Material Science

This compound might be investigated for its potential use in material science, particularly in the development of new polymers or coatings. Its molecular structure allows for the possibility of creating materials with unique thermal or chemical resistance properties .

Chemical Education

In educational settings, 2-Chloro-1-(pentamethylphenyl)ethanone can be used to demonstrate various chemical reactions and synthesis techniques to students. It serves as an example of a functionalized aromatic compound that can undergo a range of transformations .

Environmental Chemistry

The reactivity of 2-Chloro-1-(pentamethylphenyl)ethanone could be harnessed in environmental chemistry for the detoxification of hazardous substances. Its ability to react with other chemicals may be used to neutralize or transform pollutants into less harmful forms .

Nanotechnology

Finally, this compound may find applications in nanotechnology, where it could be used to create molecular building blocks for nanostructures. Its precise molecular geometry could contribute to the construction of nanoscale devices or materials .

Safety and Hazards

The compound is labeled with the GHS05, GHS07, and GHS08 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPLVERXFNZFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380204 |

Source

|

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57196-63-1 |

Source

|

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)